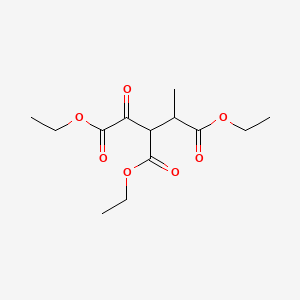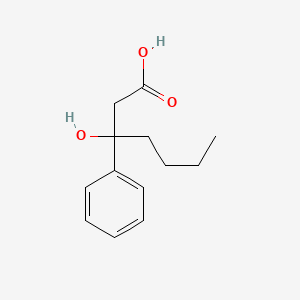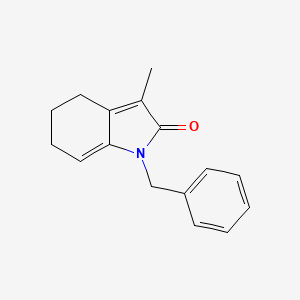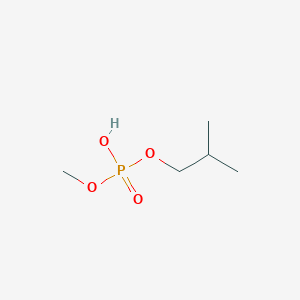![molecular formula C6H3NO3 B14721565 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione CAS No. 6711-68-8](/img/structure/B14721565.png)
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione can be compared with other similar compounds, such as:
Pyrano[3,4-c]pyrroles: These compounds also feature a fused ring system but with a pyran ring instead of a furan ring.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a similar pyrrole ring but are fused with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric properties that can be exploited in various applications.
Propriétés
Numéro CAS |
6711-68-8 |
|---|---|
Formule moléculaire |
C6H3NO3 |
Poids moléculaire |
137.09 g/mol |
Nom IUPAC |
5H-furo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C6H3NO3/c8-5-3-1-7-2-4(3)6(9)10-5/h1-2,7H |
Clé InChI |
KAERAPFXWNLMKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN1)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)

![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)






